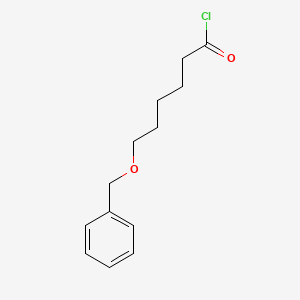
Hexanoyl chloride, 6-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoyl chloride, 6-(phenylmethoxy)-, also known as 6-benzyloxyhexanoyl chloride, is an organic compound with the molecular formula C13H17ClO2. This compound is a derivative of hexanoyl chloride, where a phenylmethoxy group is attached to the sixth carbon of the hexanoyl chain. It is primarily used as a reagent in organic synthesis due to its reactive acyl chloride functional group .
Preparation Methods
Hexanoyl chloride, 6-(phenylmethoxy)- can be synthesized through various synthetic routes. One common method involves the reaction of hexanoic acid with thionyl chloride to form hexanoyl chloride, which is then reacted with benzyl alcohol to introduce the phenylmethoxy group. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent hydrolysis of the acyl chloride .
Chemical Reactions Analysis
Hexanoyl chloride, 6-(phenylmethoxy)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. Common reagents include alcohols, amines, and water.
Hydrolysis: In the presence of water, hexanoyl chloride, 6-(phenylmethoxy)- hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Hexanoyl chloride, 6-(phenylmethoxy)- has various applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of hexanoyl chloride, 6-(phenylmethoxy)- primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form acylated products, which can then undergo further transformations. The phenylmethoxy group can also participate in various interactions, such as π-π stacking and hydrogen bonding, influencing the overall reactivity and properties of the compound .
Comparison with Similar Compounds
Hexanoyl chloride, 6-(phenylmethoxy)- can be compared with other acyl chlorides, such as:
Hexanoyl chloride: Lacks the phenylmethoxy group, making it less versatile in certain synthetic applications.
Benzoyl chloride: Contains a benzoyl group instead of a hexanoyl chain, leading to different reactivity and applications.
Octanoyl chloride: Has a longer carbon chain, which can affect its physical properties and reactivity.
Hexanoyl chloride, 6-(phenylmethoxy)- stands out due to the presence of the phenylmethoxy group, which imparts unique reactivity and properties, making it valuable in various synthetic and research applications.
Properties
CAS No. |
162439-38-5 |
|---|---|
Molecular Formula |
C13H17ClO2 |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
6-phenylmethoxyhexanoyl chloride |
InChI |
InChI=1S/C13H17ClO2/c14-13(15)9-5-2-6-10-16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
MZERPDPKLCBRRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


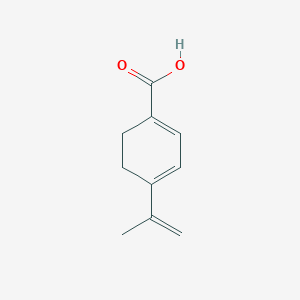
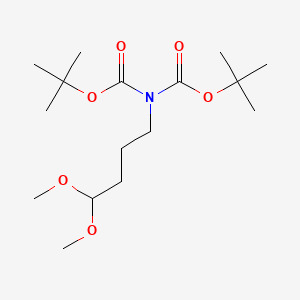
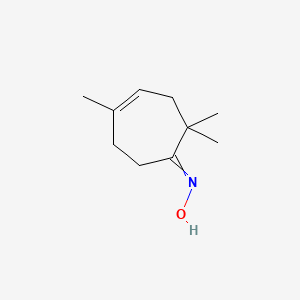


![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-](/img/structure/B12547100.png)
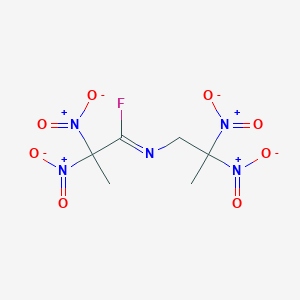
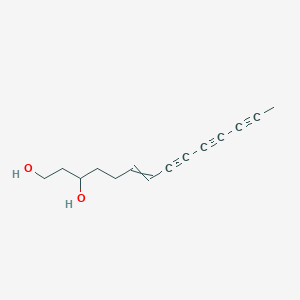
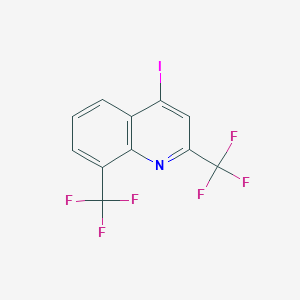
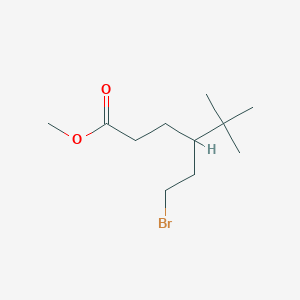
![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B12547123.png)
![(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12547125.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12547135.png)
